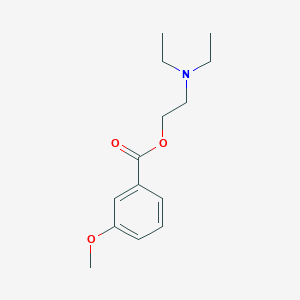
2-(Diethylamino)ethyl 3-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 3-methoxybenzoate, commonly known as benzocaine, is a local anesthetic that is widely used in various medical and dental procedures. It is an ester-type local anesthetic that is commonly used as a topical pain reliever. Benzocaine is a white crystalline powder that is odorless and tasteless and is soluble in water and ethanol. It is a popular anesthetic because of its rapid onset of action, long duration of action, and low toxicity.
Mécanisme D'action
Benzocaine works by blocking the voltage-gated sodium channels in nerve cells, which prevents the initiation and propagation of action potentials. This results in a loss of sensation in the affected area.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as cholinesterase and carbonic anhydrase. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
Benzocaine is a useful tool in scientific research because of its ability to block voltage-gated sodium channels. However, it also has some limitations. For example, it can be difficult to control the concentration of benzocaine in experiments, and it can also have off-target effects on other ion channels.
Orientations Futures
There are several areas of future research that could be pursued with regard to benzocaine. One area of interest is the development of new local anesthetics that are more effective and have fewer side effects than benzocaine. Another area of interest is the use of benzocaine as a tool to study the mechanisms of pain and anesthesia in greater detail. Finally, benzocaine could be used to develop new treatments for conditions such as neuropathic pain and chronic pain.
Méthodes De Synthèse
Benzocaine can be synthesized by the esterification reaction between 2-(diethylamino)ethanol and 3-methoxybenzoic acid. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
Benzocaine has been widely used in scientific research for its ability to block voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. This property makes benzocaine useful in studying the mechanisms of pain and anesthesia.
Propriétés
Formule moléculaire |
C14H21NO3 |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 3-methoxybenzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-15(5-2)9-10-18-14(16)12-7-6-8-13(11-12)17-3/h6-8,11H,4-5,9-10H2,1-3H3 |
Clé InChI |
DRBTUQJCEWJZAG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)OC |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)


![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)









